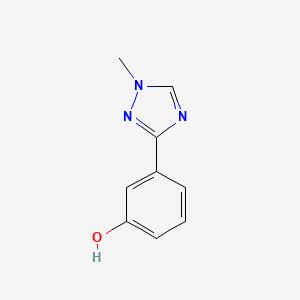

3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol

説明

特性

IUPAC Name |

3-(1-methyl-1,2,4-triazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSAPEQEBHRNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Triazole Carboxylic Acid Derivatives and Phenol Coupling

One common approach involves the preparation of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid or its derivatives, followed by coupling with a phenol derivative.

This multi-step method allows precise control over substitution patterns and avoids side reactions such as over-quaternization.

Cyclization via Schiff Base Intermediates

An alternative method involves condensation of 4-hydroxybenzaldehyde or its meta-substituted analogs with triazole hydrazides to form Schiff base intermediates, which then cyclize to the triazole ring:

- Reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide under acidic reflux in methanol.

- Formation of Schiff base intermediate followed by intramolecular cyclization.

- Purification by recrystallization or chromatography.

This route is favored for laboratory-scale synthesis due to its straightforward procedure and moderate yields.

Azide-Alkyne Huisgen Cycloaddition (Click Chemistry) for Related Triazole Derivatives

Though more common for 1,2,3-triazole derivatives, copper-catalyzed azide-alkyne cycloaddition has been used to prepare phenol-triazole conjugates:

- Conversion of aniline derivatives to azides using tert-butyl nitrite and azidotrimethylsilane.

- Reaction with terminal alkynes under Cu(I) catalysis to form triazole rings.

- Applicable for synthesizing 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives but adaptable for 1,2,4-triazole analogues with modifications.

This method offers regioselectivity and mild conditions but requires suitable azide and alkyne precursors.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step methylation, lithiation, carboxylation, esterification, dehalogenation, coupling | 1,2,4-Triazole, chloromethane, phenol derivatives | Controlled functionalization, protection/deprotection, coupling | High selectivity, scalable | Multi-step, requires low temperature and strong bases |

| Schiff base condensation and cyclization | 4-Hydroxybenzaldehyde, triazole hydrazide | Condensation, cyclization under acidic reflux | Simpler, fewer steps | Moderate yields, purification needed |

| Azide-alkyne cycloaddition (Click Chemistry) | Aniline derivatives, alkynes | Azide formation, Cu-catalyzed cycloaddition | Regioselective, mild conditions | More common for 1,2,3-triazoles, precursor availability |

Research Findings and Optimization

- The methylation of 1,2,4-triazole under strong alkaline conditions with chloromethane avoids N-methyl isomerization and excessive quaternization, improving purity and yield.

- Lithiation followed by halogenation or silylation at the 5-position allows selective introduction of functional groups for subsequent carboxylation, enabling regioselective synthesis of the 3-substituted triazole.

- Catalytic hydrogenation or zinc reduction efficiently removes halogen substituents without affecting the triazole ring or phenol group, crucial for obtaining the final product.

- Acidic condensation with phenol derivatives proceeds smoothly to form Schiff base intermediates, which cyclize to the triazole, providing a versatile route for analog synthesis.

- Recrystallization from acetonitrile or ethyl acetate yields high-purity products suitable for further applications.

化学反応の分析

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

Reduction: The triazole ring can be reduced using hydrogenation reactions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating agents like nitric acid for nitration, and halogens like bromine for halogenation.

Major Products

Oxidation: Quinones.

Reduction: Reduced triazole derivatives.

Substitution: Nitro- and halogen-substituted phenol derivatives.

科学的研究の応用

Synthesis and Chemical Properties

The compound is synthesized through various methods, often involving the reaction of substituted phenols with triazole derivatives. A notable synthesis route involves using 3-bromo-2-methoxybenzonitrile and N-methylformylhydrazine as starting materials to yield intermediates that can be further processed to obtain 3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol .

Chemical Formula : C9H9N3O

Molecular Weight : 175.19 g/mol

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of triazoles have shown significant STS inhibitory activity, with IC50 values indicating high potency compared to existing treatments . The incorporation of the triazole moiety enhances the biological activity of these compounds.

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 36.78 | |

| Irosustat | 210 |

Anti-inflammatory and Antioxidant Properties

Research has also indicated that compounds containing the triazole ring exhibit anti-inflammatory and antioxidant activities. These properties are crucial for developing therapeutics aimed at chronic inflammatory diseases and oxidative stress-related conditions .

Agrochemical Applications

The triazole moiety is widely recognized for its role in agrochemicals, particularly as fungicides. The compound can be utilized to develop new agricultural products that target fungal pathogens effectively while minimizing environmental impact. The versatility of triazoles allows for modifications that can enhance their efficacy and reduce toxicity to non-target organisms .

Case Studies and Research Findings

Several studies have documented the effectiveness of triazole derivatives in various applications:

- Study on STS Inhibition : A series of sulfamoylated triazole derivatives were synthesized and evaluated for their STS inhibitory properties. The study found that specific substitutions on the phenyl ring significantly enhanced inhibitory potency .

- Evaluation of Biological Activities : A comprehensive evaluation of newly synthesized triazole compounds demonstrated improved cellular viability and reduced inflammatory markers compared to controls .

作用機序

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the formation of hydrogen bonds and other non-covalent interactions. The phenol group can also participate in redox reactions, contributing to the compound’s biological activity .

類似化合物との比較

Substituent Position and Electronic Effects

- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS: 1609394-10-6): Structure: Aniline derivative with methoxy (-OCH₃) at position 2 and triazole at position 3. Properties: The methoxy group is electron-donating, reducing acidity compared to the phenol group in the target compound. The amino (-NH₂) group enhances basicity (pKa ~4.5) and solubility in acidic media. Molecular weight = 204.23 g/mol . Applications: Used as an intermediate in agrochemicals and pharmaceuticals.

- 3-(Hydroxymethyl)-1-methyl-1H-1,2,4-triazole (CAS: 135242-93-2): Structure: Triazole substituted with a hydroxymethyl (-CH₂OH) group. Properties: The hydroxymethyl group increases hydrophilicity (logP ~-0.5) compared to the aromatic phenol in the target compound. Less acidic (pKa ~12) due to the aliphatic hydroxyl group . Applications: Building block for polymer and drug synthesis.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | pKa (phenol/OH) | Key Features |

|---|---|---|---|---|

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol | 175.19 | 1.2 | ~10 | Phenolic acidity, hydrogen bonding |

| 2-Methoxy-3-(1-methyltriazolyl)aniline | 204.23 | 1.8 | ~4.5 (NH₂) | Basic amino group, moderate solubility |

| 3-(Hydroxymethyl)-1-methyltriazole | 129.13 | -0.5 | ~12 | High hydrophilicity, low volatility |

| Y3 (Tyrosinase inhibitor) | ~300 | 2.5 | N/A | Schiff base, mixed-type inhibition |

生物活性

3-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a phenolic structure linked to a 1,2,4-triazole ring. The triazole moiety is known for enhancing the pharmacological profile of compounds, contributing to various biological activities such as antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O |

| Molecular Weight | 192.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Topoisomerase Inhibition : The compound has been shown to bind to topoisomerase IV, an enzyme crucial for DNA replication and cell division. This binding disrupts the enzyme's function, leading to inhibited proliferation of cancer cells.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The cytotoxic effects are linked to the disruption of essential cellular processes for cancer cell survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies have shown significant cytotoxicity against human cancer cell lines. For example:

These values indicate that the compound exhibits potent antiproliferative effects compared to standard chemotherapeutics.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Case Study 1: Anticancer Efficacy

In a study examining various triazole derivatives, this compound was highlighted for its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound exhibited an IC50 value of approximately 2 µM against TS, suggesting a mechanism that could complement existing therapies .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of the compound revealed that it significantly inhibited the growth of Staphylococcus aureus with an MIC value of 15 µg/mL. This study emphasized the potential use of this compound in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic: What are the most effective synthetic routes for 3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol, and how can reaction yields be optimized?

The compound is commonly synthesized via Suzuki-Miyaura coupling. For example, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (a precursor) was prepared using 3-bromo-1-methyl-1H-1,2,4-triazole and a boronate ester under Pd catalysis (XPhos or SPhos ligands), achieving 70% yield in 1,4-dioxane/water at 90°C . Key variables for optimization include:

- Catalyst loading : Lower catalyst amounts (e.g., 0.1 equiv. Pd) may reduce costs without sacrificing yield.

- Solvent system : Polar aprotic solvents (e.g., DMA or THF) can improve solubility of intermediates .

- Temperature : Elevated temperatures (80–90°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .

Basic: Which analytical techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : and NMR are essential for verifying regiochemistry. For example, the methyl group on the triazole ring resonates at δ 3.87 ppm in NMR, while the aromatic protons show distinct splitting patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, particularly for resolving tautomeric forms of triazole derivatives .

- HPLC-MS : Ensures purity and identifies byproducts, especially in multi-step syntheses .

Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of derivatives?

Polymorphism is common in triazole-containing compounds. For example, crystalline forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxamide were patented with distinct XRPD patterns . To address discrepancies:

- Variable-Temperature XRD : Identifies thermally induced phase transitions.

- DFT Calculations : Predicts stable conformers and validates experimental data .

- Synchrotron Radiation : Provides high-resolution data for low-crystallinity samples .

Advanced: What strategies are recommended for impurity profiling in intermediates like 3-(3-bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole?

Impurities in intermediates (e.g., Deucravacitinib-related compounds) require rigorous analysis:

- LC-HRMS : Detects trace impurities (<0.1%) using acetonitrile/water gradients .

- Isotopic Labeling : Deuterated analogs aid in distinguishing degradation products .

- Mechanistic Studies : Investigate side reactions (e.g., demethylation or ring-opening) under acidic conditions .

Advanced: How can computational methods enhance the design of triazole-based bioactive molecules?

- Docking Studies : Predict binding affinities to targets like TYK2 kinases. For example, triazole derivatives show interactions with catalytic lysine residues in kinase domains .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with biological activity .

- MD Simulations : Assess stability of protein-ligand complexes under physiological conditions .

Advanced: What mechanistic insights explain the regioselectivity of Pd-catalyzed coupling reactions in triazole synthesis?

The Suzuki-Miyaura coupling of boronate esters with bromo-triazoles exhibits strict regioselectivity due to:

- Electronic Effects : Electron-deficient triazole rings favor coupling at the 3-position .

- Ligand Choice : Bulky ligands (e.g., XPhos) suppress homocoupling by stabilizing Pd(0) intermediates .

- Solvent Coordination : Polar solvents (e.g., dioxane) stabilize oxidative addition steps .

Basic: What purification methods are optimal for isolating this compound intermediates?

- Column Chromatography : Use silica gel with dichloromethane/methanol (10:1) for polar intermediates .

- Acid-Base Extraction : Separate amines (e.g., aniline derivatives) via pH-selective solubility .

- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products (e.g., 89% recovery for nicotinic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。